
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C20H17F2N5O4S and its molecular weight is 461.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound with significant potential in various biological applications. Its structure integrates elements of benzamide and pyrimidine, which have been associated with diverse biological activities. This article reviews the biological activity of this compound, focusing on antimicrobial, anticancer, and enzyme inhibition properties.
1. Chemical Structure and Properties
The compound has the following molecular formula: C20H19N5O4S, with a molecular weight of approximately 425.46 g/mol. Its intricate structure allows for interactions with various biological targets, which is crucial for its therapeutic potential.
2. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against several pathogens:
Pathogen | Activity |
---|---|
Escherichia coli | Inhibited growth |
Staphylococcus aureus | Significant antimicrobial effect |
Candida albicans | Effective antifungal activity |
The presence of the methoxy group at position 4 of the phenyl ring enhances its antimicrobial efficacy . The compound's mechanism appears to involve binding to specific enzymes or receptors, altering their activity and leading to cell death in susceptible organisms.
3. Anticancer Properties
The compound has been studied for its anticancer potential, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Preliminary studies suggest that derivatives of this compound could be developed as targeted therapies for various cancers.
4. Enzyme Inhibition
This compound has shown promising results as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. The mechanism involves covalent modification of the enzyme, leading to irreversible inhibition . This property positions the compound as a potential therapeutic agent for treating autoimmune and inflammatory disorders.
5. Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the same chemical class:
- Antimicrobial Efficacy : A study demonstrated that derivatives containing a thiouracil nucleus exhibited significant antibacterial and antifungal activities against various strains .
- Antitumor Activity : Research on pyrimidine derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo models . The presence of specific substituents was essential for enhancing their anticancer properties.
- Mechanism-Based Inhibition : Studies on MPO inhibitors revealed that certain structural features contribute to selective inhibition over other peroxidases, indicating a potential pathway for drug development targeting inflammatory conditions .
6. Conclusion
This compound is a promising compound with multifaceted biological activities. Its effectiveness as an antimicrobial agent, anticancer drug candidate, and enzyme inhibitor underscores its potential in therapeutic applications. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
Aplicaciones Científicas De Investigación
Structural Formula
N 4 amino 2 2 4 methoxyphenyl amino 2 oxoethyl thio 6 oxo 1 6 dihydropyrimidin 5 yl 3 4 difluorobenzamide
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Its derivatives have been studied for their effectiveness against various bacterial strains and fungi. For example:
Compound | Target Organism | Activity | MIC Value (µM) |
---|---|---|---|
N-(4-amino...) | Staphylococcus aureus | Bactericidal | 66 |
N-(4-amino...) | Escherichia coli | Moderate Activity | Not specified |
N-(4-amino...) | Candida albicans | Antifungal | Not specified |
The presence of the pyrimidine nucleus has been linked to enhanced antimicrobial activity due to its ability to interfere with microbial metabolism .
Anticancer Properties
The compound has also been investigated for its anticancer potential, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK activity can lead to apoptosis in cancer cells. A study demonstrated that derivatives of this compound effectively triggered apoptosis in breast cancer cells by targeting both DNA and CDK pathways .
Structure-Activity Relationship (SAR)
A detailed SAR study has revealed that modifications at specific positions on the pyrimidine ring can significantly influence the biological activity of the compound. For instance, substituents like methoxy groups at particular positions enhance its antimicrobial and anticancer efficacy .
Case Study 1: Antimicrobial Efficacy
In a controlled study, N-(4-amino...) was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant bactericidal activity with an MIC value of 66 µM against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Cancer Cell Apoptosis
A recent investigation focused on the effects of this compound on breast cancer cell lines. The study reported that treatment with the compound led to a marked increase in apoptotic markers and a decrease in cell viability, suggesting its potential as a novel anticancer agent targeting CDK pathways .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example:
- Use HBTU or HATU as coupling agents with DIPEA or NMM as bases in DMF at room temperature for amide bond formation .
- Introduce the thioether linkage via nucleophilic substitution between a pyrimidinedione intermediate and a thiol-containing reagent under basic conditions (e.g., K₂CO₃ in DMF) .
- Final purification involves HPLC to achieve >90% purity, as demonstrated in structurally similar pyrimidine derivatives .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy, thioether, and difluorophenyl groups). For example, the 4-methoxyphenyl group shows a singlet at δ ~3.8 ppm (¹H) and a carbon signal at δ ~55 ppm (¹³C) .
- HRMS : Confirm molecular weight accuracy (e.g., deviation <2 ppm) to distinguish between isomers or byproducts .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. How is the biological activity of this compound evaluated in preliminary studies?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorogenic substrates. For pyrimidine analogs, IC₅₀ values are calculated via dose-response curves .
- Cytotoxicity testing : Use cell lines (e.g., HEK293 or HeLa) with MTT assays to determine selectivity indices .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up?
- Methodological Answer :
- Solvent selection : Replace DMF with acetonitrile or THF to improve solubility and reduce side reactions, as shown in analogous amide syntheses .
- Temperature control : Conduct coupling reactions at 0–5°C to minimize epimerization or degradation .
- Workup strategies : Use LiOH/MeOH:H₂O for selective hydrolysis of esters without affecting amide bonds .
Q. What strategies resolve discrepancies in NMR data for structurally similar pyrimidine derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in difluorophenyl groups) .
- Isotopic labeling : Introduce ¹⁵N or ¹³C labels in the pyrimidine ring to track coupling patterns .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Modular substitutions : Synthesize analogs with variations in the 4-methoxyphenyl or difluorobenzamide groups. For example, replace the methoxy group with ethoxy or halogens to assess hydrophobicity effects .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., kinases) .
Q. What methods ensure high purity for in vivo studies?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (e.g., 10–90% acetonitrile in water) to isolate >99% pure batches .
- Mass-directed purification : Combine LC-MS to collect fractions with exact mass matches .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove polar impurities .
Q. How to design experiments comparing in vivo vs. in vitro efficacy?
- Methodological Answer :
- In vivo models : Use Wistar rats or BALB/c mice for pharmacokinetic studies (e.g., oral bioavailability, half-life) .
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs via scintillation counting .
- Correlation analysis : Compare in vitro IC₅₀ values with in vivo ED₅₀ using linear regression to validate translatability .
Q. What computational tools predict metabolic stability of this compound?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate CYP450 metabolism and clearance rates .
- MD simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability in cytochrome P450 enzymes .
Q. How to address contradictory results in biological activity across studies?
- Methodological Answer :
- Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays .
- Dose-response refinement : Test activity across a wider concentration range (e.g., 0.1 nM–100 µM) to rule out assay saturation .
- Batch variability checks : Re-synthesize the compound and confirm purity to exclude batch-specific impurities .
Propiedades
Número CAS |
888426-39-9 |
---|---|
Fórmula molecular |
C20H17F2N5O4S |
Peso molecular |
461.44 |
Nombre IUPAC |
N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H17F2N5O4S/c1-31-12-5-3-11(4-6-12)24-15(28)9-32-20-26-17(23)16(19(30)27-20)25-18(29)10-2-7-13(21)14(22)8-10/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Clave InChI |
FNLJIMMURIPQPB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.